molecular formula C6H11ClO2 B1266616 Propyl 2-chloropropanoate CAS No. 1569-03-5

Propyl 2-chloropropanoate

Cat. No.: B1266616
CAS No.: 1569-03-5
M. Wt: 150.6 g/mol
InChI Key: XVDQGLUGZORASO-UHFFFAOYSA-N
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Description

Propyl 2-chloropropanoate, also known as propyl 2-chloropropionate, is an organic compound with the molecular formula C6H11ClO2. It is an ester derived from propionic acid and is characterized by the presence of a chlorine atom attached to the second carbon of the propanoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Keep in mind that this information is based on general principles and extrapolation from related compoundsIf you have any additional questions or need further clarification, feel free to ask! 😊

Biochemical Analysis

Biochemical Properties

Propyl 2-chloropropanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with esterases, enzymes that catalyze the hydrolysis of ester bonds. The interaction between this compound and esterases results in the cleavage of the ester bond, producing propanol and 2-chloropropanoic acid. Additionally, this compound may interact with other biomolecules, such as transport proteins, affecting their binding and transport properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways by interacting with specific receptors or enzymes, thereby influencing downstream signaling events .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause dose-dependent changes in physiological parameters, such as liver enzyme levels and histopathological alterations. It is important to determine the threshold dose at which this compound exhibits toxic effects to ensure safe usage in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce propanol and 2-chloropropanoic acid. These metabolites can further participate in metabolic reactions, contributing to the overall metabolic flux. Additionally, this compound may interact with cofactors or other enzymes involved in metabolic pathways, influencing their activity and the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues depends on factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes or proteins involved in metabolic processes. The subcellular localization of this compound is crucial for understanding its biochemical effects and mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2-chloropropanoate can be synthesized through the esterification of 2-chloropropanoic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the chlorination of propionic acid to form 2-chloropropanoic acid, followed by esterification with propanol. The process is optimized to achieve high yields and purity of the final product. Industrial production methods may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-chloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-chloropropanoic acid and propanol.

    Reduction: The compound can be reduced to form propyl 2-chloropropanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as catalysts.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of various substituted propanoates.

    Hydrolysis: Formation of 2-chloropropanoic acid and propanol.

    Reduction: Formation of propyl 2-chloropropanol.

Scientific Research Applications

Propyl 2-chloropropanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and as a solvent in certain industrial processes.

Comparison with Similar Compounds

Propyl 2-chloropropanoate can be compared with other similar compounds, such as:

    Ethyl 2-chloropropanoate: Similar structure but with an ethyl group instead of a propyl group.

    Methyl 2-chloropropanoate: Similar structure but with a methyl group instead of a propyl group.

    Butyl 2-chloropropanoate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific reactivity due to the propyl group and the presence of the chlorine atom. This combination makes it a valuable intermediate in organic synthesis and a useful reagent in various chemical reactions.

Properties

IUPAC Name

propyl 2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-3-4-9-6(8)5(2)7/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQGLUGZORASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30935558
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1569-03-5
Record name Propyl 2-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 2-chloropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30935558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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